molecular formula C13H18N2O4 B13929858 4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine CAS No. 68084-63-9

4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine

Cat. No.: B13929858
CAS No.: 68084-63-9
M. Wt: 266.29 g/mol
InChI Key: WJPHGAWNECZFCC-UHFFFAOYSA-N
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Description

4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine is an organic compound with the molecular formula C₁₃H₁₈N₂O₄. It is characterized by the presence of a morpholine ring substituted with an ethoxy group, a methyl group, and a nitro group on a phenyl ring.

Preparation Methods

The synthesis of 4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-ethoxy-5-methyl-4-nitrobenzene with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Properties

CAS No.

68084-63-9

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

4-(2-ethoxy-5-methyl-4-nitrophenyl)morpholine

InChI

InChI=1S/C13H18N2O4/c1-3-19-13-9-11(15(16)17)10(2)8-12(13)14-4-6-18-7-5-14/h8-9H,3-7H2,1-2H3

InChI Key

WJPHGAWNECZFCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C)N2CCOCC2

Origin of Product

United States

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